molecular formula C14H11F4NO B1443424 (3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine CAS No. 472964-41-3

(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine

Cat. No. B1443424
M. Wt: 285.24 g/mol
InChI Key: NBNOQWGFAYSDDE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound provides information about the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine” is not available in the searched resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, boiling point, and molecular weight. Unfortunately, the specific physical and chemical properties for “(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine” are not available in the searched resources .

Scientific Research Applications

Synthesis and Properties of Luminophores

  • Research Focus : Synthesis of dimethyl 2-fluoro and 2,2′-difluorobiphenyl-4,4′-dicarboxylates, leading to the creation of fluorinated biphenyls with strong luminescence both in crystalline state and solution (Olkhovik et al., 2008).

Novel Poly(arylene ether)s Synthesis

  • Research Focus : Synthesis of new bisfluoro monomers and their use in preparing several poly(arylene ether)s, demonstrating high thermal stability and solubility in organic solvents (Salunke, Ghosh & Banerjee, 2007).

Palladium- and Copper-Catalyzed Heteroarylation

  • Research Focus : Comparison of the catalytic efficiencies of palladium(0) and copper(I) complexes in amination reactions, demonstrating the applicability of both catalytic systems for the preparation of N-pyridyl derivatives (Lyakhovich et al., 2019).

Serotonin 5-HT1A Receptor-Biased Agonists

  • Research Focus : Development of novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as biased agonists of serotonin 5-HT1A receptors, showing potent antidepressant-like activity (Sniecikowska et al., 2019).

Synthesis and Antioxidant Properties of Nitrones

  • Research Focus : Synthesis of novel 1,2,3-triazole-containing nitrones and their evaluation as potent antioxidants and inhibitors for soybean lypoxygenase (LOX) (Hadjipavlou-Litina et al., 2022).

Neurokinin-1 Receptor Antagonist

  • Research Focus : Development of an orally active, water-soluble neurokinin-1 receptor antagonist suitable for both intravenous and oral administration, showing efficacy in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Asymmetric Silver-Catalysed Intermolecular Bromotrifluoromethoxylation

  • Research Focus : Introduction of trifluoromethoxy groups into new drugs and agrochemicals using a new trifluoromethoxylation reagent, demonstrating scalability and mild reaction conditions (Guo et al., 2017).

UV–Visible Spectral Shifts in Fluorinated Liquid Crystals

  • Research Focus : Investigation of the photoresponsive behaviour of fluorinated liquid crystals and their spectral shifts in the UV–visible region, enhancing UV stability while maintaining conductivity (Praveen & Ojha, 2012).

Safety And Hazards

The safety and hazards associated with a compound provide information about potential risks and precautions. Unfortunately, the specific safety and hazards for “(3-Fluoro-4’-(trifluoromethoxy)-[1,1’-biphenyl]-4-yl)methanamine” are not available in the searched resources .

properties

IUPAC Name

[2-fluoro-4-[4-(trifluoromethoxy)phenyl]phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO/c15-13-7-10(1-2-11(13)8-19)9-3-5-12(6-4-9)20-14(16,17)18/h1-7H,8,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNOQWGFAYSDDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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